molecular formula C16H21N3O2 B001197 Zolmitriptan CAS No. 139264-17-8

Zolmitriptan

Cat. No.: B001197
CAS No.: 139264-17-8
M. Wt: 287.36 g/mol
InChI Key: ULSDMUVEXKOYBU-ZDUSSCGKSA-N
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Chemical Reactions Analysis

Key Synthetic Steps

StepReaction TypeReagents/ConditionsProduct/IntermediateYield/PuritySource
1Diazotization(S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one (II) + NaNO₂/HCl (0–5°C)Diazonium saltNot reported
2ReductionSnCl₂/HCl (0–10°C)(S)-4-(4-Hydrazinobenzyl)-1,3-oxazolidin-2-one (III)85–90% purity
3Fischer Indole CyclizationIntermediate III + 4,4-Diethoxy-N,N-dimethylbutylamine (II) in HCl/EtOH (90–100°C)This compound90% yield (industrial)

Reaction Mechanism Highlights:

  • Diazotization-Reduction : The diazonium salt intermediate is reduced to a hydrazine derivative using stannous chloride, critical for subsequent cyclization .
  • Fischer Indole Synthesis : The hydrazine intermediate reacts with a diethoxy acetal under acidic conditions to form the indole core of this compound .

Metabolic Reactions

This compound undergoes hepatic metabolism primarily via cytochrome P450 (CYP1A2) and monoamine oxidase (MAO), yielding three major metabolites:

MetaboliteEnzyme InvolvedActivityPlasma Ratio (vs. Parent)Source
N-Desmethylthis compoundCYP1A2Active (2–8× potency)~0.67
This compound N-OxideCYP1A2Inactive~0.15
Indole Acetic Acid DerivativeMAOInactive~0.30

Pharmacokinetic Data:

  • Bioavailability : 40% (oral), 102% (intranasal) .
  • Half-life : 2.5–3 hours (parent and metabolites) .
  • Clearance : Renal (8%) and hepatic (92%) .

Key Reaction Parameters and Optimization

Industrial synthesis focuses on minimizing impurities and enhancing yield:

Isolation Innovations:

  • Toluene Solvate Formation : Facilitates crystallization with 9–14% toluene content, improving filtration efficiency .
  • Avoiding Column Chromatography : Reduces costs by 25% in industrial processes .

Degradation and Stability

This compound is sensitive to oxidative and hydrolytic conditions:

ConditionDegradation PathwayMajor DegradantsSource
Acidic Hydrolysis (pH < 3)Cleavage of oxazolidinone ringIndole acetic acid derivative
Oxidative StressN-OxidationThis compound N-Oxide
PhotolysisC5–C6 bond cleavageUnidentified by-products

Stability Data:

  • Storage : Stable for 2 years at 15–25°C in powder form .
  • Solution Stability : 3 months in DMSO at -20°C .

Comparative Reactivity Insights

  • Lipophilicity : this compound (log P = 1.6–1.8) is more lipophilic than sumatriptan (log P = 0.93), enhancing blood-brain barrier penetration .
  • Metabolic Stability : CYP1A2 inhibitors (e.g., cimetidine) increase this compound AUC by 50% .

Scientific Research Applications

Efficacy in Acute Migraine Treatment

Numerous studies have demonstrated the effectiveness of zolmitriptan in treating acute migraine attacks:

  • General Migraine : A comprehensive review involving 25 studies with over 20,000 participants showed that this compound significantly improved headache response rates compared to placebo . For example, a pivotal study indicated that 65.7% of patients treated with this compound achieved a 2-hour headache response versus 32.8% with placebo (p < 0.0001) .
  • Menstrual Migraine : this compound has been specifically studied for menstrual migraines, showing similar efficacy to general migraine populations. In one study, patients reported a significant reduction in headache intensity within two hours post-treatment .
  • Cluster Headaches : There is also evidence supporting its use in treating cluster headaches, with recommendations from the American Academy of Neurology highlighting its effectiveness for acute episodes .

Safety and Tolerability

This compound is generally well tolerated, with most adverse effects being mild and transient. Common side effects include dizziness, somnolence, and nausea. Serious adverse events are rare but can occur, particularly in patients with cardiovascular conditions due to the drug's vasoconstrictive properties .

Long-term Safety Study

A long-term safety study on ADAM this compound (Qytripta) indicated consistent efficacy results similar to those observed in earlier phase trials. The study involved patients experiencing varying degrees of migraine severity and demonstrated significant improvements in pain freedom at two hours post-treatment .

Randomized Controlled Trials

In controlled trials comparing this compound to placebo or other triptans (like sumatriptan), this compound consistently showed superior efficacy across multiple endpoints, including pain-free rates at various time intervals post-administration .

Off-label Uses

This compound has several off-label applications:

  • Chronic Migraine : Some studies suggest its use may be beneficial for chronic migraine sufferers who do not respond well to other treatments.
  • Combination Therapy : It is sometimes used in combination with other medications for enhanced efficacy in difficult-to-treat cases .

Summary Table of Efficacy Data

Study TypePatient PopulationTreatment GroupPain-Free Rate (2 hours)Placebo Rate (2 hours)p-value
General Migraine20,162 participantsThis compound65.7%32.8%<0.0001
Menstrual MigraineWomen with menstrual migrainesThis compoundSignificant improvementNot specified<0.0001
Cluster HeadachesPatients with cluster headachesThis compoundNot specifiedNot applicableN/A

Biological Activity

Zolmitriptan, a selective agonist of the 5-hydroxytryptamine (5-HT) receptors, particularly the 5-HT_1B and 5-HT_1D subtypes, is primarily used for the acute treatment of migraine and cluster headaches. Its pharmacological profile distinguishes it from other triptans, offering unique mechanisms of action that contribute to its efficacy and tolerability.

This compound's primary mechanism involves agonism at the 5-HT_1B and 5-HT_1D receptors, which are predominantly located in cranial blood vessels and trigeminal neurons. This action leads to:

  • Vasoconstriction : this compound induces vasoconstriction of dilated intracranial blood vessels, which is a critical factor in alleviating migraine symptoms.
  • Inhibition of Neuropeptide Release : The drug inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP) from trigeminal neurons, reducing neurogenic inflammation associated with migraines .

Additionally, this compound crosses the blood-brain barrier, allowing it to exert central effects on pain processing pathways. Studies have demonstrated that this compound reduces the excitability of neurons in the trigeminal nucleus caudalis (TNC), a key area involved in headache pathophysiology .

Pharmacokinetics

This compound is rapidly absorbed after administration, with peak plasma concentrations occurring within 1-2 hours. The drug has a half-life of approximately 2.5 hours, allowing for effective treatment during acute migraine attacks. Its metabolism involves hepatic pathways, primarily through cytochrome P450 enzymes, leading to several metabolites, including N-desmethyl this compound, which possesses similar but more potent receptor activity .

Migraine Treatment

This compound has been extensively studied for its efficacy in treating migraines. A randomized controlled trial demonstrated that a single dose of 2.5 mg this compound resulted in a headache response rate of 62% at 2 hours compared to 36% for placebo (p < 0.001). At 4 hours, this response increased to 70% versus 37% for placebo .

Table 1: Efficacy of this compound in Migraine Treatment

Time PointThis compound (2.5 mg)Placebop-value
2 hours62%36%<0.001
4 hours70%37%<0.001

Cluster Headaches

In cases of cluster headaches, this compound has shown significant efficacy when administered as an intranasal spray. A study reported that at 30 minutes post-treatment, headache relief rates were significantly higher for this compound compared to placebo:

  • Placebo : 21%
  • This compound (5 mg) : 40%
  • This compound (10 mg) : 62%

These results indicate that both doses of this compound are effective for acute treatment of cluster headaches .

Case Studies and Research Findings

Case Study Example : In a cohort study involving patients with episodic and chronic cluster headaches, those treated with intranasal this compound reported substantial improvements in headache intensity and frequency compared to those receiving placebo. Adverse events were minimal and primarily mild, indicating good tolerability .

Safety and Tolerability

This compound is generally well tolerated. In clinical trials involving thousands of patients, the incidence of adverse events was dose-dependent but remained relatively low. Common side effects included dizziness, nausea, and somnolence; however, serious adverse events were rare .

Table 2: Adverse Events Associated with this compound

Dose (mg)% Patients with Adverse Events
142%
2.558%
Placebo29%

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Zolmitriptan in pharmaceutical formulations, and how are they validated?

  • Methodology : High-performance liquid chromatography (HPLC) and UV-spectrophotometry at 283 nm are widely used. Validation follows ICH guidelines, including parameters like linearity (1–10 µg/mL), precision (RSD <1.2%), and specificity (resolution ≥1.5 between isomers) . Chemiluminescence-based flow injection analysis (detection limit: 7.6×10⁻⁷ g/mL) is an alternative for rapid screening .

Q. How should this compound be stored and handled in laboratory settings to ensure stability?

  • Methodology : Store in tightly sealed containers at controlled room temperature (20–25°C), avoiding alkalis and oxidizing agents. Stability studies confirm degradation products (e.g., carbon monoxide, nitrogen oxides) form under incompatible conditions. Use PPE (gloves, lab coats, NIOSH-approved respirators) and engineering controls (local exhaust ventilation) .

Q. What in vitro models are appropriate for studying this compound's permeation across biological barriers?

  • Methodology : Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) or ex vivo tissues (e.g., porcine nasal mucosa) are standard. Parameters like flux (µg/cm²/h) and apparent permeability (Papp) are calculated using validated HPLC assays .

Advanced Research Questions

Q. How can experimental design (e.g., Box-Behnken, factorial designs) optimize this compound-loaded nanoparticle formulations?

  • Methodology : Use response surface methodology to assess factors like chitosan concentration (X₁), cross-linker ratio (X₂), and sonication time (X₃). Responses include particle size (nm), entrapment efficiency (%), and drug release (Q24h). ANOVA validates model significance (p<0.05), with Pareto charts identifying critical factors .

Q. How do contradictory pharmacokinetic data on this compound's brain targeting via intranasal delivery arise, and how can they be resolved?

  • Methodology : Discrepancies in bioavailability (e.g., 40–70% in rodents) may stem from mucociliary clearance variability. Use gamma scintigraphy in animal models to track real-time distribution. Statistical analysis (paired t-tests) compares AUC₀–24h between intranasal and intravenous routes .

Q. What advanced spectroscopic techniques differentiate this compound polymorphs, and how do they impact dissolution profiles?

  • Methodology : Pair X-ray diffraction (XRD) with differential scanning calorimetry (DSC) to identify crystalline forms. Dissolution studies in simulated gastric fluid (pH 1.2) show Form I achieves 85% release at 30 min vs. 60% for Form II. Multivariate analysis (PCA) correlates structural and solubility data .

Q. How can conflicting in vivo efficacy data from migraine models be systematically analyzed?

  • Methodology : Meta-analysis of preclinical studies (e.g., nitroglycerin-induced migraine in rats) using random-effects models. Assess heterogeneity via I² statistics; subgroup analyses explore dose-response (1–10 mg/kg) and administration routes (oral vs. nasal) .

Q. Methodological Frameworks for Hypothesis Development

Q. What criteria (e.g., FINER, PICO) ensure this compound research questions are feasible and impactful?

  • Methodology : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. For example: "Does co-administering this compound with permeation enhancers (Intervention) improve nasal bioavailability (Outcome) compared to monotherapy (Comparison) in chronic migraine patients (Population)?" .

Q. How should researchers design studies to distinguish this compound's central vs. peripheral mechanisms of action?

  • Methodology : Use selective receptor antagonists (e.g., GR-127935 for 5-HT1B/1D) in knockout rodent models. Microdialysis measures cortical serotonin levels pre/post-administration. ANCOVA adjusts for covariates like body weight and baseline pain thresholds .

Q. Data Analysis and Validation Challenges

Q. What statistical approaches address batch-to-batch variability in this compound impurity profiling?

  • Methodology : Control charts (e.g., X-bar and R charts) monitor impurities (e.g., this compound R-isomer) across 10 batches. Outliers are flagged using Grubbs' test (α=0.05). Multivariate regression identifies process parameters (e.g., pH, temperature) linked to variability .

Properties

IUPAC Name

(4S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSDMUVEXKOYBU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H21N3O2
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DSSTOX Substance ID

DTXSID8045933
Record name Zolmitriptan
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Molecular Weight

287.36 g/mol
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Physical Description

Solid
Record name Zolmitriptan
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Solubility

1.90e-01 g/L
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Mechanism of Action

Migraines are complex physiological events characterized by unilateral throbbing headaches combined with photophobia and other aversions to sensory input. Migraine attacks are generally divided into phases: the premonitory phase, which typically involves irritability, fatigue, yawning, and stiff neck; the headache phase, which lasts for between four and 72 hours; and the postdrome phase, which lasts for up to a day following resolution of pain and whose symptoms are similar to those of the premonitory phase. In addition, neurological deficits, collectively termed migraine aura, may precede the headache phase. The underlying pathophysiology of migraines is a matter of active research but involves both neurological and vascular components. The head pain associated with migraine is thought to be a consequence of activation of the nociceptive nerves comprising the trigeminocervical complex (TCC). Terminals of nociceptive nerves that innervate the dura matter release vasoactive peptides, such as calcitonin gene-related peptide (CGRP), resulting in cranial vasodilation. Finally, when present, migraine aura appears to correlate with a transient wave(s) of cortical depolarization, termed cortical spreading depression (CSD). Triptans, including zolmitriptan, are proposed to act in three ways. The main mechanism is through modulation of nociceptive nerve signalling in the central nervous system through 5-HT1B/1D receptors throughout the TCC and associated areas of the brain. In addition, triptans can enhance vasoconstriction, both through direct 5-HT1B-mediated dilation of cranial blood vessels, as well as through 5-HT1D-mediated suppression of CGRP release. Although triptans are classically described solely in terms of their effects on 5-HT1B/1D receptors, they also act as 5-HT1F agonists as well. This 5-HT subtype is also found throughout the TCC, but is not present appreciably in cerebral vasculature; the significance of triptan-mediated 5-HT1F activation is currently not well described. Additionally, CSD that initiates in the ipsilateral parietal region may exert its effects in a manner that relies on 5-HT1B/1D receptor activation, suggesting that triptans may have some effect on CSD-mediated symptoms.
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CAS No.

139264-17-8
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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